N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Descripción
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-linked acetamide moiety and a cyclohexenylethyl substituent. Its core structure includes a bicyclic thienopyrimidinone scaffold, a 3,5-dimethylphenyl group at position 3, and a sulfanyl-acetamide chain at position 2. This compound shares structural motifs with kinase inhibitors and chemokine receptor antagonists, as seen in analogs such as CXCR3-targeting molecules and CK1-specific inhibitors .
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S2/c1-16-12-17(2)14-19(13-16)27-23(29)22-20(9-11-30-22)26-24(27)31-15-21(28)25-10-8-18-6-4-3-5-7-18/h6,9,11-14H,3-5,7-8,10,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJVEBGYQQNYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
F6609-2359, also known as MRT-2359, primarily targets the translation termination factor GSPT1. GSPT1 plays a crucial role in protein synthesis, a process that is often upregulated in MYC-driven tumors.
Mode of Action
MRT-2359 operates as a molecular glue degrader (MGD), inducing the interaction between the E3 ubiquitin ligase component cereblon (CRBN) and GSPT1. This interaction leads to the degradation of GSPT1, disrupting protein synthesis within the tumor cells.
Biochemical Pathways
The degradation of GSPT1 disrupts the protein synthesis pathway, which is critical for the growth and survival of MYC-driven tumors. This disruption creates a therapeutic vulnerability in these tumors, making them more susceptible to treatment.
Result of Action
The action of MRT-2359 results in the degradation of GSPT1, leading to a disruption in protein synthesis. This disruption can inhibit the growth of MYC-driven tumors, making them more susceptible to treatment. In preclinical studies, MRT-2359 showed preferential antiproliferative activity in high N-MYC cell lines.
Comparación Con Compuestos Similares
Key Observations :
- Substituent Effects :
- 3,5-Dimethylphenyl (target compound): Higher lipophilicity (logP ~3.8 predicted) compared to 3,5-dimethoxyphenyl (logP ~2.5) in Compound 19, favoring passive diffusion .
- Chlorophenyl/Methoxyphenyl (): Electron-withdrawing groups may alter binding pocket interactions (e.g., halogen bonding vs. hydrogen bonding).
- Side Chains : The cyclohexenylethyl group (target compound, ) versus benzothiazole (Compound 19) introduces distinct steric and electronic profiles, impacting affinity .
Computational and Bioactivity Comparisons
Similarity Metrics
- Tanimoto/Dice Scores: Using Morgan fingerprints, the target compound shows moderate similarity (Tanimoto = 0.65–0.72) to pyrimidinone-based CXCR3 antagonists (e.g., VUF10474) but lower similarity (Tanimoto = 0.45) to benzothiazole-containing analogs .
- Hierarchical Clustering: Bioactivity profiles cluster the target with kinase inhibitors (e.g., CK1 inhibitors) due to shared thienopyrimidinone scaffolds .
Docking and Binding Affinity
- Molecular Docking : The 3,5-dimethylphenyl group in the target compound forms van der Waals contacts with hydrophobic residues in kinase ATP-binding pockets (e.g., CK1ε), similar to Compound 19 .
- Affinity Variability: Minor substituent changes (e.g., chloro to methyl) alter docking scores by 1.5–2.0 kcal/mol in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
